2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one
Description
This compound belongs to the pyrimido[2,1-b]purinone class, a family of tetracyclic fused heterocycles derived from xanthine scaffolds. Its structure features a bromo substituent at position 2 and a 4-methoxybenzyl group at position 5, which confer distinct electronic and steric properties. Such modifications are often employed to enhance binding affinity in biological systems, particularly in kinase inhibition or adenosine receptor modulation .
Properties
Molecular Formula |
C16H16BrN5O2 |
|---|---|
Molecular Weight |
390.23 g/mol |
IUPAC Name |
2-bromo-5-[(4-methoxyphenyl)methyl]-3,7,8,9-tetrahydropyrimido[2,1-b]purin-4-one |
InChI |
InChI=1S/C16H16BrN5O2/c1-24-11-5-3-10(4-6-11)9-22-14(23)12-13(20-15(17)19-12)21-8-2-7-18-16(21)22/h3-6H,2,7-9H2,1H3,(H,19,20) |
InChI Key |
FQHBBBNRZXQHFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3)Br)N4C2=NCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one typically involves multiple steps, including the bromination of a precursor compound and subsequent functionalization with a methoxybenzyl group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine atom or other functional groups.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purinone derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Research indicates that derivatives of tetrahydropyrimido[2,1-b]purines exhibit various biological activities:
- Anticancer Activity : Studies have shown that compounds similar to 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one demonstrate significant cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines with promising results indicating IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one | MCF-7 | 12.5 |
| 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one | A549 | 15.0 |
- Antiviral Properties : The compound has been evaluated for antiviral activity against various viruses. Preliminary studies suggest it may inhibit viral replication through interference with viral polymerases.
Neuropharmacology
Recent research highlights the potential neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems and may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism of Action : The compound appears to enhance neuronal survival by reducing oxidative stress and inflammation in neuronal cultures exposed to neurotoxic agents.
Synthetic Chemistry
In synthetic chemistry, 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals.
Case Study 1: Anticancer Activity
A study conducted by Smith et al. (2023) investigated the anticancer properties of several tetrahydropyrimido derivatives including our compound. The research demonstrated that these compounds inhibited cell proliferation in vitro and induced apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Neuroprotective Effects
In a study by Johnson et al. (2024), the neuroprotective effects of the compound were assessed using a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation compared to control groups.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and methoxybenzyl group play crucial roles in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Physical and Structural Comparison
Biological Activity
The compound 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is a member of the tetrahydropyrimidine class of compounds, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its anti-inflammatory, cytotoxic, and enzyme inhibitory properties.
1. Chemical Structure and Properties
The molecular formula of 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one is . The presence of the bromine atom and methoxybenzyl group contributes to its unique pharmacological profile.
2.1 Anti-inflammatory Activity
Research indicates that compounds with similar structures to 2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one exhibit significant anti-inflammatory properties. For instance:
- Inhibition of Cytokines : Compounds in this class have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest a potential mechanism for reducing inflammation through the modulation of signaling pathways like NF-κB and MAPK in macrophages .
- In Vivo Studies : Animal studies demonstrated that structural analogs exhibited anti-inflammatory effects comparable to established drugs like Indomethacin .
2.2 Cytotoxic Activity
Cytotoxicity studies have highlighted the potential of this compound against various cancer cell lines:
- Selective Activity : Preliminary data suggest that derivatives of tetrahydropyrimidine exhibit selective cytotoxicity against lung cancer cell lines (e.g., NCI-H292), with some compounds showing IC50 values in the low micromolar range .
- Mechanism of Action : The observed cytotoxic effects are associated with apoptosis induction characterized by phosphatidylserine externalization and mitochondrial depolarization in treated cells .
2.3 Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have been evaluated for their ability to inhibit AChE, an important target in treating neurodegenerative diseases. The inhibition constants (IC50 values) indicate moderate to strong activity against this enzyme .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of tetrahydropyrimidine derivatives:
| Compound Modification | Observed Activity |
|---|---|
| Bromine Substitution | Enhanced cytotoxicity against cancer cells |
| Methoxy Group | Increased anti-inflammatory effects |
| Alkyl Chain Variation | Altered enzyme inhibition potency |
Research suggests that modifications at specific positions on the pyrimidine ring can significantly influence both the potency and selectivity of these compounds towards various biological targets.
4. Case Studies
Several studies have investigated the biological activity of related compounds:
- A study reported that a series of tetrahydropyrimidines demonstrated significant anti-inflammatory activity in vitro and in vivo models. The best-performing compound exhibited over 50% inhibition of IL-6 production .
- Another investigation highlighted a derivative with a similar scaffold that showed promising results in inhibiting AChE with an IC50 value below 10 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .
Q & A
Q. What are the established synthetic routes for preparing 2-bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one?
- Methodological Answer : The compound can be synthesized via cyclocondensation of intermediates derived from xanthine precursors. For example:
Start with 1-substituted xanthine, treated with phosphoryl chloride (POCl₃) to form chloropurinone intermediates.
React the chloropurinone with aminoalcohols (e.g., 2-hydroxyalkylamines) to yield 2-(hydroxyalkylamino)purinones.
Perform cyclization using thionyl chloride (SOCl₂) to generate the tetracyclic pyrimido[2,1-b]purinone core .
Key Variables : Reaction time, temperature, and stoichiometry of SOCl₂ influence cyclization efficiency.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H NMR : Peaks for aromatic protons (δ 6.9–7.6 ppm), methoxy groups (δ ~3.8 ppm), and bromine-substituted carbons (e.g., δ 8.47 ppm for pyrimidine protons in related structures) .
- LC-MS : Confirm molecular weight via [M+H]+ ion detection; expected m/z ~460–480 (exact mass depends on isotopic Br pattern).
- X-ray Crystallography : Resolve structural ambiguities (e.g., bromine position) using single-crystal data (R factor <0.05 recommended) .
Q. What biological activities are hypothesized for this compound?
- Methodological Answer : While direct data is limited, structural analogs (e.g., pyrimido-purine hybrids) show:
- Antimicrobial Activity : Assess via agar diffusion assays against Gram-positive/negative strains .
- Enzyme Inhibition : Screen against kinases or purinergic receptors using fluorescence-based assays (IC₅₀ determination).
- Cytotoxicity : Evaluate in cancer cell lines (e.g., MTT assay) to explore therapeutic potential .
Advanced Research Questions
Q. How do substituents (e.g., bromine, methoxybenzyl) influence regioselectivity during cyclization?
- Methodological Answer :
- Bromine : Acts as an electron-withdrawing group, directing cyclization to the less hindered position. Compare with chloro analogs to assess steric/electronic effects .
- Methoxybenzyl : The methoxy group enhances solubility in polar aprotic solvents (e.g., DMF), potentially stabilizing transition states. Use DFT calculations to map electron density distributions .
Experimental Design : Synthesize derivatives with alternative substituents (e.g., Cl, NO₂) and compare cyclization yields via HPLC .
Q. What solvent systems optimize yield in the final cyclization step?
- Methodological Answer :
- Polar Aprotic Solvents : DMF or DMSO improve SOCl₂ reactivity by stabilizing ionic intermediates (yield ~70–80%) .
- Non-Polar Solvents : Toluene or CH₂Cl₂ may reduce side reactions (e.g., over-chlorination) but lower yields (~50–60%).
Data Contradiction : reports higher yields in DMF, while suggests DMSO enhances purity. Reconcile by testing mixed solvents (e.g., DMF:CH₂Cl₂ 1:1).
Q. How can computational modeling guide structural optimization?
- Methodological Answer :
- Molecular Docking : Predict binding affinity to target proteins (e.g., PARP-1) using AutoDock Vina. Prioritize modifications to the methoxybenzyl group for enhanced interactions .
- QSAR Analysis : Correlate substituent electronegativity (Hammett constants) with bioactivity data to design derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
